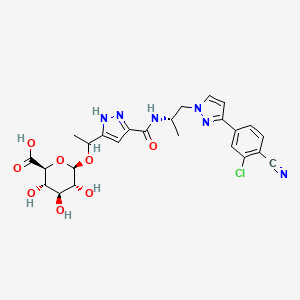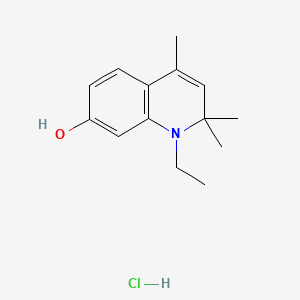
2-Ethyl-4-methyl-pentyl Salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-methyl-pentyl Salicylate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are commonly used in fragrances and flavorings. This compound is synthesized from 4-Methylvaleric Acid and is used in various applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methyl-pentyl Salicylate is typically synthesized through esterification, where 4-Methylvaleric Acid reacts with salicylic acid in the presence of an acid catalyst. The reaction conditions often involve heating the reactants to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
2-Ethyl-4-methyl-pentyl Salicylate undergoes several types of chemical reactions, including:
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to substitute the ester group.
Major Products Formed
Hydrolysis: Produces 4-Methylvaleric Acid and salicylic acid.
Oxidation: Produces various oxidation products depending on the oxidizing agent used.
Substitution: Produces substituted esters with different functional groups.
科学研究应用
2-Ethyl-4-methyl-pentyl Salicylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
作用机制
The mechanism of action of 2-Ethyl-4-methyl-pentyl Salicylate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic properties. The compound may also interact with enzymes and receptors in biological systems, leading to various physiological effects .
相似化合物的比较
Similar Compounds
Methyl Salicylate: Known for its use in topical analgesics and as a flavoring agent.
Ethyl Salicylate: Used in fragrances and flavorings.
Phenyl Salicylate: Used as an analgesic and antiseptic.
Uniqueness
2-Ethyl-4-methyl-pentyl Salicylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its synthesis from 4-Methylvaleric Acid and salicylic acid provides it with unique reactivity and applications compared to other salicylate esters .
属性
分子式 |
C15H22O3 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC 名称 |
(2-ethyl-4-methylpentyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-4-12(9-11(2)3)10-18-15(17)13-7-5-6-8-14(13)16/h5-8,11-12,16H,4,9-10H2,1-3H3 |
InChI 键 |
AIAUXLSCWGGIGZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(C)C)COC(=O)C1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


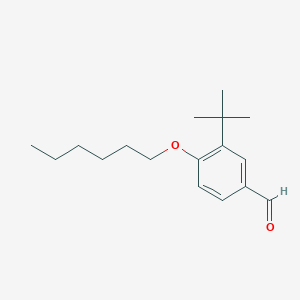
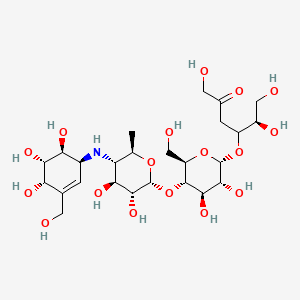
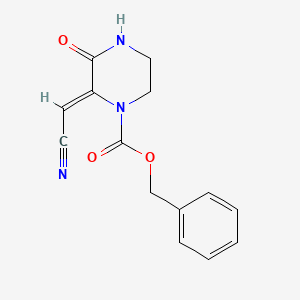
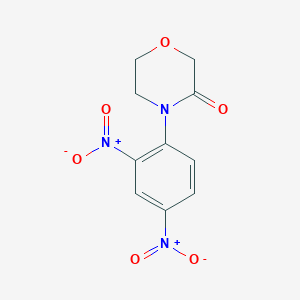
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)
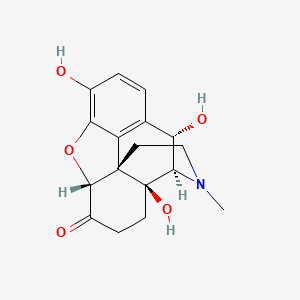
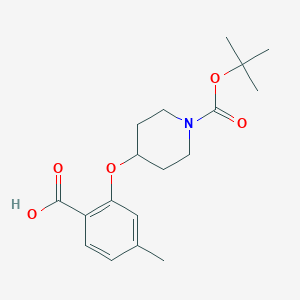
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)


